Iodoacetyl-PEG8-biotin

説明

BenchChem offers high-quality Iodoacetyl-PEG8-biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodoacetyl-PEG8-biotin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H55IN4O11S |

|---|---|

分子量 |

806.7 g/mol |

IUPAC名 |

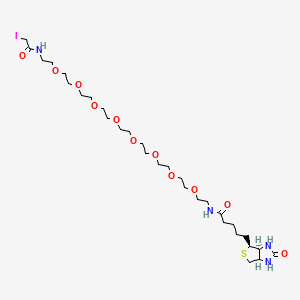

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1 |

InChIキー |

SODDSMXUAYRLMZ-ZEZDXWPOSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

製品の起源 |

United States |

Iodoacetyl-PEG8-biotin: A Technical Guide to Thiol-Reactive Biotinylation

Audience: Researchers, scientists, and drug development professionals.

Iodoacetyl-PEG8-biotin is a trifunctional molecule designed for the specific and covalent labeling of biomolecules. It consists of three key components: a thiol-reactive iodoacetyl group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag. This combination makes it a powerful tool for detecting, purifying, and immobilizing proteins, peptides, and other molecules that contain free sulfhydryl groups, which are typically found on cysteine residues.

Core Principles and Mechanism of Action

The primary utility of Iodoacetyl-PEG8-biotin lies in its iodoacetyl group, which undergoes a specific and efficient reaction with the sulfhydryl group (-SH) of a cysteine residue. This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a highly stable, irreversible thioether bond.[1][2] The reaction is most efficient at a slightly alkaline pH of 7.5 to 8.5, where the thiol group is deprotonated to its more nucleophilic thiolate form.[2][3] To ensure specificity for sulfhydryls and avoid potential side reactions with other nucleophilic residues like histidine or lysine, it is crucial to control the pH and use only a slight molar excess of the reagent.[1][4] All preparations and reactions involving iodoacetyl reagents should be performed in the dark to prevent the generation of free iodine, which could lead to non-specific labeling of tyrosine, histidine, and tryptophan residues.[1][5]

The reaction mechanism is visualized below:

Physicochemical and Technical Data

The integrated PEG8 linker is a critical feature, conferring significant advantages over traditional alkyl-chain linkers. This discrete, hydrophilic spacer enhances the aqueous solubility of both the reagent and the resulting biotinylated molecule, which is crucial for maintaining protein stability and preventing aggregation.[6]

| Property | Value | Reference(s) |

| Molecular Weight | 806.75 g/mol | [7] |

| Chemical Formula | C30H55IN4O11S | [7] |

| Spacer Arm Length | ~39.9 Å (8 PEG units + extender) | N/A |

| Reactive Group | Iodoacetyl | [1] |

| Target Moiety | Sulfhydryl (-SH) groups on Cysteine residues | [1] |

| Bond Type | Stable, irreversible thioether bond | [1][2] |

| Optimal Reaction pH | 7.5 - 8.5 | [2][3] |

| Solubility | Water-soluble, also soluble in DMF and DMSO | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Core Applications and Experimental Workflows

Iodoacetyl-PEG8-biotin is a versatile reagent employed in a variety of applications that leverage the high-affinity interaction between biotin and streptavidin.[8][9]

1. Selective Labeling and Detection: The most direct application is the biotinylation of cysteine-containing proteins or peptides. Once labeled, the biomolecule can be easily detected in complex mixtures using streptavidin conjugates, such as streptavidin-HRP for Western blotting or streptavidin-fluorophores for immunofluorescence microscopy.

2. Affinity Purification / Pull-Down Assays: This reagent is instrumental in isolating and identifying protein interaction partners. A "bait" protein with an available cysteine is first biotinylated. This labeled bait is then incubated with a cell lysate or protein mixture. The resulting complexes containing the bait protein are captured using streptavidin-immobilized beads. After washing away non-specific binders, the captured proteins can be eluted and identified via mass spectrometry or Western blot.

3. Immobilization on Surfaces: Biotinylated molecules can be stably immobilized on streptavidin-coated surfaces, such as microplates, biosensors, or beads. This is fundamental for developing various binding assays (e.g., ELISA) and for surface plasmon resonance (SPR) to study molecular interactions.

4. PROTAC Development: Iodoacetyl-PEG8-biotin is also used as a versatile, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[7]

Detailed Experimental Protocol: Biotinylation of a Cysteine-Containing Protein

This protocol provides a general guideline for labeling a protein with Iodoacetyl-PEG8-biotin. Optimization may be required based on the specific protein and application.[10]

A. Required Materials

-

Iodoacetyl-PEG8-biotin: Equilibrate vial to room temperature before opening to prevent moisture condensation.[10]

-

Protein Sample: Purified protein with at least one free sulfhydryl group, dissolved in a thiol-free buffer.

-

Reaction Buffer: Amine- and thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.3. Buffers like Tris should be avoided as they contain primary amines that could potentially react under certain conditions.[10]

-

Reducing Agent (Optional): For proteins with internal disulfide bonds that need to be reduced to expose sulfhydryls. TCEP (Tris(2-carboxyethyl)phosphine) is recommended as it is stable and does not contain thiols itself.[10]

-

Desalting Column: For removing excess, unreacted biotinylation reagent after the reaction (e.g., Zeba™ Spin Desalting Columns).[10]

-

Anhydrous DMF or DMSO (Optional): To dissolve the Iodoacetyl-PEG8-biotin if preparing a concentrated stock.

B. Step-by-Step Procedure

-

Protein Preparation (Perform if necessary):

-

If the target sulfhydryl groups are oxidized (i.e., part of a disulfide bond), they must first be reduced.

-

Incubate the protein with a 5-10 mM solution of TCEP in Reaction Buffer for 30-60 minutes at room temperature.

-

Remove the TCEP using a desalting column equilibrated with Reaction Buffer. Proceed immediately to the labeling step to prevent re-oxidation of the sulfhydryls.[10]

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Iodoacetyl-PEG8-biotin. While the reagent has good water solubility, dissolving it first in a small amount of anhydrous DMSO or DMF before diluting with Reaction Buffer can facilitate the process.[5]

-

-

Biotinylation Reaction:

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

Calculate the required volume of the biotin reagent stock. A 3- to 5-fold molar excess of the iodoacetyl reagent over the number of sulfhydryl groups is generally sufficient for efficient labeling.[10]

-

Add the calculated volume of the Iodoacetyl-PEG8-biotin solution to the protein solution.

-

Incubate the reaction for 90 minutes to 2 hours at room temperature, protected from light.[5][10]

-

-

Removal of Excess Reagent:

-

After incubation, remove the non-reacted Iodoacetyl-PEG8-biotin to prevent it from interfering with downstream applications.

-

Apply the reaction mixture to a desalting column that has been pre-equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified, biotinylated protein as per the manufacturer's instructions. The labeled protein will elute in the void volume.[3][10]

-

-

Storage:

-

Store the biotinylated protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

-

C. Confirmation of Labeling (Optional)

-

The extent of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a Western blot followed by detection with a streptavidin-HRP conjugate.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 10. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, enables the specific and efficient labeling of cysteine-containing proteins and peptides. This technical guide provides a comprehensive overview of the structure, properties, and key applications of Iodoacetyl-PEG8-biotin, complete with detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Core Structure and Properties

Iodoacetyl-PEG8-biotin is characterized by three key functional domains:

-

Iodoacetyl Group: This highly reactive group specifically targets the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable and irreversible thioether bond. This specificity allows for the targeted labeling of proteins with available cysteine residues.

-

PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic chain that imparts several advantageous properties to the molecule. It increases the water solubility of the reagent and the resulting biotinylated protein, reducing the risk of aggregation. The length of the spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin.

-

Biotin Moiety: Biotin, also known as vitamin H, exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This strong interaction is fundamental to a wide range of detection and purification applications.

The reaction of Iodoacetyl-PEG8-biotin with a sulfhydryl group proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether linkage.

Chemical and Physical Properties

The following tables summarize the key quantitative data for Iodoacetyl-PEG8-biotin, compiled from various supplier specifications. It is important to note that slight variations in molecular weight and formula may exist between different manufacturers.

| Property | Value |

| Molecular Weight | Approximately 806.75 g/mol |

| Chemical Formula | C₃₀H₅₅IN₄O₁₁S |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO and aqueous buffers |

| Reactive Group | Iodoacetyl |

| Target Moiety | Sulfhydryl (-SH) group |

| Resulting Bond | Thioether |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols

This section provides detailed methodologies for common applications of Iodoacetyl-PEG8-biotin.

Biotinylation of Cysteine-Containing Proteins

This protocol describes the general procedure for labeling a purified protein with Iodoacetyl-PEG8-biotin.

Materials:

-

Iodoacetyl-PEG8-biotin

-

Purified protein with free sulfhydryl groups

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Dithiothreitol (DTT)

-

Desalting column or dialysis tubing

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like DTT or TCEP. Subsequently, remove the reducing agent using a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the Iodoacetyl-PEG8-biotin in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the Iodoacetyl-PEG8-biotin stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Separate the biotinylated protein from unreacted Iodoacetyl-PEG8-biotin and the quenching reagent using a desalting column or by dialysis against the Reaction Buffer.

-

-

Verification of Biotinylation:

-

Confirm successful biotinylation using a dot blot or Western blot with streptavidin-HRP or by mass spectrometry.

-

Cell Surface Protein Labeling

This protocol outlines the steps for labeling proteins on the surface of living cells.

Materials:

-

Iodoacetyl-PEG8-biotin

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 100 mM Glycine or Tris in PBS

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

-

Biotinylation:

-

Prepare a fresh solution of Iodoacetyl-PEG8-biotin in ice-cold PBS at a concentration of 0.5-1 mg/mL.

-

Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.

-

-

Quenching:

-

Remove the biotinylation solution and wash the cells twice with ice-cold Quenching Buffer to stop the reaction.

-

-

Cell Lysis:

-

Lyse the cells using a suitable cell lysis buffer containing protease inhibitors.

-

-

Further Analysis:

-

The biotinylated cell surface proteins in the lysate can now be used for downstream applications such as affinity purification.

-

Affinity Purification of Biotinylated Proteins using Streptavidin Agarose

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate.

Materials:

-

Biotinylated protein sample (e.g., cell lysate from the previous protocol)

-

Streptavidin-agarose beads

-

Wash Buffer: PBS or TBS with 0.1% Tween-20

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.8, or SDS-PAGE sample buffer

Procedure:

-

Binding:

-

Incubate the biotinylated protein sample with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound biotinylated proteins from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where Iodoacetyl-PEG8-biotin can be applied.

An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetyl-PEG8-biotin, a sulfhydryl-reactive biotinylation reagent. It details the core mechanism of action, presents quantitative data for experimental design, and offers a detailed protocol for its application in labeling proteins and other molecules.

Core Mechanism of Action

Iodoacetyl-PEG8-biotin is a valuable tool for selectively labeling molecules containing free sulfhydryl (-SH) groups, most notably the side chains of cysteine residues in proteins. The reagent consists of three key components: an iodoacetyl group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a biotin (B1667282) molecule.

The primary mechanism of action involves a nucleophilic substitution reaction. The sulfur atom of a deprotonated sulfhydryl group (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the iodine in the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond between the target molecule and the biotin label. This reaction is highly specific for sulfhydryl groups, especially within the optimal pH range of 7.5-8.5.[1][2][3][4]

The PEG8 linker serves a dual purpose. Firstly, it provides a long, flexible spacer arm, which minimizes steric hindrance and ensures that the biotin moiety remains accessible for binding to avidin (B1170675) or streptavidin. Secondly, the hydrophilic nature of the PEG chain imparts increased water solubility to the entire conjugate, which can help prevent the aggregation of labeled proteins in aqueous solutions.[1][3]

The terminal biotin molecule possesses an exceptionally high binding affinity for avidin and streptavidin (Ka ≈ 1015 M-1), forming the basis for numerous detection and purification applications.[5][6]

Quantitative Data for Experimental Design

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reagent to the target molecule. The following table summarizes key quantitative parameters for optimizing the labeling process.

| Parameter | Recommended Value/Range | Notes |

| pH | 7.5 - 8.5 | Optimal for specific reaction with sulfhydryl groups.[1][2][3][4] |

| Molar Excess of Reagent | 3- to 5-fold over sulfhydryl groups | Sufficient for efficient modification. Optimization may be required for specific applications.[2][7] |

| Reaction Temperature | Room Temperature or 37°C | Incubation at 37°C can be used for the reduction step. The biotinylation reaction is typically carried out at room temperature.[2][7] |

| Incubation Time | 90 minutes | For both the reduction of disulfides and the biotinylation reaction.[2][7] |

| Spacer Arm Length (PEG2) | 24.7 Å | While this is for a PEG2 variant, it provides an indication of the spacer length.[1][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein biotinylation.

References

An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Spacer Arm Length and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG8-biotin is a thiol-reactive biotinylation reagent that plays a crucial role in various biochemical and pharmaceutical applications. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a high-affinity biotin (B1667282) tag, enables the specific and efficient labeling of proteins, peptides, and other sulfhydryl-containing molecules. This guide provides a comprehensive overview of the spacer arm's length and its impact on the functionality of Iodoacetyl-PEG8-biotin, along with detailed experimental protocols and workflow visualizations.

The iodoacetyl group readily forms a stable thioether bond with the sulfhydryl group of cysteine residues, ensuring a permanent attachment of the biotin label. The biotin moiety serves as a powerful tool for detection, purification, and immobilization of the labeled molecule due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. The central component, the PEG8 spacer arm, is critical in defining the reagent's properties and performance in various applications.

The Significance of the PEG8 Spacer Arm

The polyethylene glycol (PEG) spacer arm in Iodoacetyl-PEG8-biotin is not merely a linker; it is a key determinant of the reagent's overall utility. The "8" in PEG8 denotes the number of repeating ethylene (B1197577) glycol units, which directly influences the spacer's length and biophysical characteristics.

Physicochemical Properties

The PEG8 spacer imparts several advantageous properties to the biotinylation reagent:

-

Increased Hydrophilicity: The PEG chain is highly soluble in aqueous solutions. This characteristic is transferred to the biotinylated molecule, which can help prevent aggregation and precipitation of labeled proteins, especially those that are inherently hydrophobic.

-

Flexibility: The PEG spacer is a flexible chain that allows the attached biotin molecule to move freely and orient itself for optimal interaction with avidin or streptavidin.

-

Reduced Steric Hindrance: The length of the spacer arm physically separates the biotin molecule from the labeled protein. This separation minimizes steric hindrance, which can otherwise obstruct the binding of the bulky avidin or streptavidin proteins to the biotin tag.

-

Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a suitable component for in vivo and in vitro biological applications.

Quantitative Data

The following tables summarize the key quantitative data for Iodoacetyl-PEG8-biotin and related molecules.

| Property | Value | Reference |

| Molecular Weight | 806.75 g/mol | [1] |

| Spacer Arm Length (PEG2) | 24.7 Å | [2] |

| Estimated Spacer Arm Length (PEG8) | ~50 Å (estimated based on PEG2) |

| Reagent | Spacer Arm Composition | Key Advantages |

| Iodoacetyl-LC-Biotin | Long Chain Alkane | Basic spacer for biotinylation. |

| Iodoacetyl-PEG2-Biotin | 2 PEG units | Increased hydrophilicity compared to alkyl spacers, medium length.[2] |

| Iodoacetyl-PEG8-biotin | 8 PEG units | Significantly increased hydrophilicity, longer and more flexible spacer for reduced steric hindrance. |

Functional Implications of the PEG8 Spacer Arm

The length and flexibility of the PEG8 spacer have profound implications for the performance of Iodoacetyl-PEG8-biotin in various applications.

Enhanced Biotin-Avidin/Streptavidin Binding

The primary function of the biotin tag is to bind to avidin or streptavidin. The efficiency of this interaction can be significantly influenced by the accessibility of the biotin molecule. In a biotinylated protein, the biotin tag can be sterically hindered by the protein's own structure. The long and flexible PEG8 spacer arm extends the biotin moiety away from the protein surface, making it more accessible to the binding pockets of avidin or streptavidin. This enhanced accessibility leads to more efficient capture and detection of the biotinylated protein. However, it is important to note that excessively long PEG chains can sometimes lead to a decrease in binding affinity.

Applications in Proteomics and Drug Development

The unique properties of Iodoacetyl-PEG8-biotin make it a valuable tool in several key research areas:

-

Protein Labeling and Detection: The high specificity of the iodoacetyl group for sulfhydryl groups allows for the targeted labeling of cysteine-containing proteins and peptides. The biotin tag then enables sensitive detection using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.

-

Affinity Chromatography and Pull-Down Assays: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin-conjugated beads or resins. This is a powerful technique for protein purification and for studying protein-protein interactions through pull-down assays.

-

PROTAC (Proteolysis Targeting Chimera) Development: Iodoacetyl-PEG8-biotin can be used as a versatile linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG8 linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Iodoacetyl-PEG8-biotin.

Protocol 1: Biotinylation of a Cysteine-Containing Protein

Materials:

-

Iodoacetyl-PEG8-biotin

-

Cysteine-containing protein

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-8.0

-

Reducing agent (e.g., DTT or TCEP), if the protein has disulfide bonds that need to be reduced to expose free sulfhydryls

-

Desalting column or dialysis cassette

-

DMSO or DMF (if Iodoacetyl-PEG8-biotin is not readily soluble in the reaction buffer)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a stock solution of Iodoacetyl-PEG8-biotin in DMSO or the reaction buffer.

-

Add a 10-20 fold molar excess of Iodoacetyl-PEG8-biotin to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Removal of Excess Reagent:

-

Remove unreacted Iodoacetyl-PEG8-biotin using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

-

Verification of Biotinylation:

-

Confirm the successful biotinylation of the protein using a dot blot or Western blot with streptavidin-HRP, or by mass spectrometry.

-

Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions

Materials:

-

Biotinylated "bait" protein

-

Cell lysate or protein mixture containing the putative "prey" protein(s)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads and wash them two to three times with the wash buffer.

-

-

Binding of Biotinylated Bait Protein:

-

Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with the wash buffer to remove any unbound bait protein.

-

-

Incubation with Prey Protein:

-

Add the cell lysate or protein mixture to the beads coupled with the bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

-

Washing:

-

Wash the beads extensively (3-5 times) with the wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding the elution buffer and incubating for 5-10 minutes at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein. The interacting proteins can also be identified by mass spectrometry.

-

Mandatory Visualizations

Signaling Pathway: General PROTAC Mechanism

Caption: General mechanism of a PROTAC utilizing a linker like Iodoacetyl-PEG8-biotin.

Experimental Workflow: Protein Biotinylation

Caption: Step-by-step workflow for labeling a protein with Iodoacetyl-PEG8-biotin.

Logical Relationship: Spacer Arm Function

Caption: Logical flow of how the PEG8 spacer's properties improve biotin-avidin binding.

Conclusion

Iodoacetyl-PEG8-biotin is a highly effective and versatile reagent for the specific biotinylation of sulfhydryl-containing molecules. The key to its superior performance lies in its well-defined PEG8 spacer arm, which provides a unique combination of hydrophilicity, flexibility, and length. These properties work in concert to minimize common issues such as protein aggregation and steric hindrance, thereby enhancing the efficiency of biotin-avidin/streptavidin interactions. For researchers in proteomics, drug discovery, and diagnostics, a thorough understanding of the spacer arm's function is essential for designing and executing successful experiments. The detailed protocols and visual workflows provided in this guide offer a solid foundation for the effective application of Iodoacetyl-PEG8-biotin in a wide range of research and development endeavors.

References

A Technical Guide to the Water Solubility of Iodoacetyl-PEG8-biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility of Iodoacetyl-PEG8-biotin, a critical parameter for its application in bioconjugation, drug delivery, and diagnostic development. This document details the physicochemical properties that govern its solubility, presents available quantitative data, and outlines a detailed experimental protocol for its determination.

Introduction to Iodoacetyl-PEG8-biotin and the Importance of Water Solubility

Iodoacetyl-PEG8-biotin is a heterobifunctional crosslinker used to covalently attach biotin (B1667282) to molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides. The molecule consists of three key components: an iodoacetyl group for reaction with thiols, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin moiety for high-affinity binding to avidin (B1170675) or streptavidin.

The incorporation of a PEG spacer significantly enhances the water solubility of the otherwise hydrophobic biotin molecule.[][2][3][4] This increased aqueous solubility is a crucial feature, preventing aggregation of the biotinylated molecules in solution and ensuring the accessibility of the biotin group for binding to streptavidin or avidin.[3][4] Furthermore, the PEG linker minimizes steric hindrance, allowing for efficient interaction between the biotin and its binding partners.

Physicochemical Properties and Solubility Data

| Compound Name | Functional Group | PEG Linker Length | Molecular Weight (Da) | Reported Aqueous Solubility | Solvent Compatibility |

| Iodoacetyl-PEG8-biotin | Iodoacetyl | 8 | ~806.75 | Not specified, but described as water-soluble | Water, DMSO, DMF |

| Biotin PEG Thiol | Thiol | Various | Various | 10 mg/mL[5] | Water, Chloroform, DMSO[5] |

| Iodoacetyl-PEG2-Biotin | Iodoacetyl | 2 | ~542.43 | Described as water-soluble and can be dissolved directly in aqueous buffers[3][4] | Aqueous buffers |

| Biotin-PEG-Thiol | Thiol | ~45 (MW 2000) | 2000 | ≥ 2.08 mg/mL (in 10% DMSO with 20% SBE-β-CD in saline)[6] | DMSO, Corn Oil[6] |

Note: The solubility of Iodoacetyl-PEG8-biotin is expected to be in a similar range to that of Biotin PEG Thiol due to the dominant contribution of the PEG linker to its aqueous solubility.

Experimental Protocol: Determination of Aqueous Solubility of Iodoacetyl-PEG8-biotin

This section outlines a standardized protocol for the experimental determination of the aqueous solubility of Iodoacetyl-PEG8-biotin using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Iodoacetyl-PEG8-biotin

-

Deionized water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

Experimental Workflow

Caption: Workflow for determining the aqueous solubility of Iodoacetyl-PEG8-biotin.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Iodoacetyl-PEG8-biotin of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a standard curve.

-

Preparation of Saturated Solution: Add an excess amount of Iodoacetyl-PEG8-biotin to a known volume of deionized water or PBS in a sealed vial.

-

Equilibration: Vigorously vortex the vial for 1-2 minutes. Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Preparation for HPLC: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

Quantification by HPLC: Analyze the diluted supernatant and the standard solutions by reverse-phase HPLC using a C18 column. A common mobile phase system is a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220-280 nm).

-

Data Analysis: Using the standard curve, determine the concentration of Iodoacetyl-PEG8-biotin in the diluted supernatant. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the aqueous solubility of the compound.

Biotinylation Reaction Pathway

The primary application of Iodoacetyl-PEG8-biotin is the biotinylation of thiol-containing molecules. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the iodine, resulting in the formation of a stable thioether bond.

References

An In-Depth Technical Guide to Iodoacetyl-PEG8-biotin: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG8-biotin is a versatile, thiol-reactive biotinylation reagent that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, enables the specific labeling and subsequent detection, purification, or targeting of cysteine-containing peptides and proteins. This guide provides a comprehensive overview of its molecular characteristics, detailed protocols for its application, and illustrates key workflows for its use in protein labeling, affinity purification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Iodoacetyl-PEG8-biotin is characterized by its specific reactivity towards sulfhydryl groups, typically found on cysteine residues within proteins. The eight-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent aggregation and provides a flexible spacer arm to minimize steric hindrance during biotin-streptavidin binding.[1][2]

| Property | Value | Reference |

| Molecular Weight | 806.75 g/mol | [3] |

| Chemical Formula | C₃₀H₅₅IN₄O₁₁S | [3] |

| Appearance | Off-white/pale-yellow solid | [4] |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Reactive Group | Iodoacetyl | [4] |

| Reactive Towards | Sulfhydryl groups (-SH) | [4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4] |

Experimental Protocols

Protocol 1: Biotinylation of a Cysteine-Containing Protein

This protocol outlines the steps for the covalent labeling of a protein with Iodoacetyl-PEG8-biotin. The iodoacetyl group reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[5]

Materials:

-

Iodoacetyl-PEG8-biotin

-

Protein with accessible cysteine residues

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5, free of thiols.[1]

-

Reducing agent (optional, e.g., TCEP or DTT) if disulfide bonds need to be reduced.

-

Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Biotinylation Reaction:

-

Add a 3- to 5-fold molar excess of the Iodoacetyl-PEG8-biotin stock solution to the protein solution.[6] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.[1] Iodoacetyl reagents can be light-sensitive.[7]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to react with any excess iodoacetyl reagent.[7]

-

-

Purification:

-

Remove the excess, non-reacted biotinylation reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.[6]

-

Protocol 2: Synthesis of a PROTAC using a PEG Linker

Iodoacetyl-PEG8-biotin can be adapted for use as a bifunctional linker in the synthesis of PROTACs. This protocol provides a general workflow for coupling a target protein ligand and an E3 ligase ligand using a PEG linker.

Materials:

-

Target protein ligand with a reactive group (e.g., a free thiol).

-

E3 ligase ligand with a compatible reactive group.

-

Iodoacetyl-PEG8-biotin (or a similar bifunctional PEG linker).

-

Appropriate anhydrous solvents (e.g., DMF).

-

Coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for amide bond formation if required.[3]

-

Purification equipment (e.g., flash column chromatography or HPLC).

Procedure:

-

Functionalization of Ligands (if necessary):

-

Ensure that the target protein ligand and the E3 ligase ligand have compatible functional groups for conjugation to the linker. One end of the linker will be the iodoacetyl group (for reaction with a thiol), and the other end (the biotin) would need to be chemically modified or replaced with a group that can react with the second ligand.

-

-

First Coupling Reaction:

-

Dissolve the ligand containing a free sulfhydryl group in an appropriate anhydrous solvent.

-

Add Iodoacetyl-PEG8-biotin to the solution and stir at room temperature until the reaction is complete, monitoring by a technique like LC-MS.

-

-

Purification of the Intermediate:

-

Purify the resulting ligand-linker intermediate using flash column chromatography or HPLC to remove unreacted starting materials.

-

-

Second Coupling Reaction:

-

The biotin end of the purified intermediate would then need to be coupled to the second ligand. This typically involves modifying the biotin or using a linker with a different reactive group at the other end. For example, if the second ligand has an amine group, a linker with an NHS-ester group would be used.

-

-

Final PROTAC Purification:

-

Purify the final PROTAC molecule using flash column chromatography or preparative HPLC to obtain a highly pure product.

-

Visualizing Workflows and Mechanisms

Protein Biotinylation and Affinity Purification Workflow

The following diagram illustrates the process of labeling a cysteine-containing protein with Iodoacetyl-PEG8-biotin and its subsequent purification using streptavidin-coated beads.

Caption: Workflow for protein biotinylation and subsequent affinity purification.

Mechanism of PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like a modified Iodoacetyl-PEG8-biotin, facilitates the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cephamls.com [cephamls.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Iodoacetyl-PEG8-biotin: Suppliers, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Iodoacetyl-PEG8-biotin, a valuable reagent in bioconjugation and proteomics. This document details its suppliers, chemical properties, experimental protocols for its use, and the fundamental principles of its application in protein labeling and purification.

Iodoacetyl-PEG8-biotin: Properties and Suppliers

Iodoacetyl-PEG8-biotin is a thiol-reactive biotinylation reagent. The iodoacetyl group specifically reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting biotinylated molecule, minimizing aggregation and improving accessibility for streptavidin binding.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C30H54IN4O11S | [1] |

| Molecular Weight | ~805 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Off-white/white solid or viscous liquid | [2] |

| Solubility | Soluble in water, DMSO, and chloroform | [2] |

| Reactive Group | Iodoacetyl | [2] |

| Reactive Towards | Sulfhydryl groups (-SH) | [2] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2] |

Key Suppliers and Catalog Numbers

| Supplier | Catalog Number | Notes |

| MedchemExpress | HY-138490 | PROTAC Linker |

| Biopharma PEG | Not explicitly specified | Provides IA-PEG8-Biotin |

| Nanocs | PG2-BNIA series (various MW) | Offers various PEG lengths |

| BroadPharm | BP-43818 (Biotin-PEG8-iodide) | Similar compound |

| AxisPharm | AP13571 (Iodoacetyl-LC-Biotin) | Longer chain version |

| Thermo Fisher Scientific (Pierce) | 21333 (EZ-Link Iodoacetyl-LC-Biotin) | Longer chain version |

Experimental Protocols

The following are detailed methodologies for the use of iodoacetyl-biotin reagents in protein labeling and subsequent purification. These protocols are general and may require optimization for specific applications.

Protein Preparation and Reduction of Disulfide Bonds

For efficient labeling of cysteine residues, disulfide bonds within the protein must be reduced to free sulfhydryl groups.

Materials:

-

Protein of interest

-

Reduction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0

-

2-mercaptoethylamine•HCl (2-MEA) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column

Procedure:

-

Dissolve the protein in the Reduction Buffer to a concentration of 1-10 mg/mL.

-

To selectively reduce hinge-region disulfide bonds in antibodies (IgG), add 2-MEA to a final concentration of 50 mM.[3] For more complete reduction of other proteins, use 1 mM DTT or 5 mM TCEP and incubate for 30 minutes at room temperature.[4]

-

Incubate the mixture for 90 minutes at 37°C.[3]

-

Remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3).[3]

Biotinylation of Proteins with Iodoacetyl-PEG8-biotin

This protocol describes the labeling of proteins with free sulfhydryl groups using an iodoacetyl-biotin reagent.

Materials:

-

Reduced protein solution

-

Iodoacetyl-PEG8-biotin

-

Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3 (must be free of thiols)[3]

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) if the reagent is not water-soluble.

-

Desalting column or dialysis equipment

Procedure:

-

Immediately before use, prepare a 4 mM solution of Iodoacetyl-PEG8-biotin.[3] If the reagent is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of DMF or DMSO and then dilute it with the Reaction Buffer.[5]

-

Add the Iodoacetyl-PEG8-biotin solution to the reduced protein solution. A 3- to 5-fold molar excess of the biotin (B1667282) reagent over the number of sulfhydryl groups is generally recommended.[3][5]

-

Incubate the reaction mixture in the dark for 90 minutes at room temperature.[3][5] Performing the reaction in the dark prevents the formation of free iodine, which can react with other amino acid residues.[4]

-

Remove the unreacted biotin reagent by passing the mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]

-

Monitor the protein-containing fractions by measuring the absorbance at 280 nm. The first peak to elute will contain the biotinylated protein.[3]

Pull-Down Assay of Biotinylated Proteins

This protocol outlines the enrichment of a biotinylated protein and its interacting partners using streptavidin-coated beads.

Materials:

-

Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1x Laemmli sample buffer for SDS-PAGE, or a buffer containing a high concentration of free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with Wash Buffer to remove any preservatives.[6]

-

Binding: Add the biotinylated protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[7]

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[7]

-

Elution: Add Elution Buffer to the beads to release the biotinylated protein and its binding partners. For analysis by SDS-PAGE and Western blotting, boiling the beads in Laemmli sample buffer is a common elution method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using Iodoacetyl-PEG8-biotin.

Caption: Experimental workflow for protein biotinylation and pull-down assay.

Caption: Reaction mechanism of iodoacetyl-biotin with a sulfhydryl group.

Caption: The high-affinity interaction between streptavidin and biotinylated proteins.

References

An In-depth Technical Guide to the Safety and Handling of Iodoacetyl-PEG8-biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and experimental applications for Iodoacetyl-PEG8-biotin, a sulfhydryl-reactive reagent commonly used for the biotinylation of proteins, peptides, and other molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

Iodoacetyl-PEG8-biotin is a molecule that combines a biotin (B1667282) moiety with an iodoacetyl reactive group via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the specific labeling of sulfhydryl groups on biomolecules.

| Property | Value | Reference |

| Synonyms | Iodoacetate-PEG8-Biotin | [1] |

| Molecular Formula | C30H55IN4O11S | |

| Molecular Weight | 806.75 g/mol | |

| Appearance | White to off-white solid | N/A (General observation from suppliers) |

| Purity | ≥95% | [1] |

| Solubility | Soluble in aqueous buffers, DMSO, and DMF | N/A (General information from suppliers) |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. | N/A (General information from suppliers) |

| Reactivity | The iodoacetyl group reacts specifically with sulfhydryl (-SH) groups to form a stable thioether bond.[2] This reaction is most efficient at a pH range of 7.5-8.5.[3] | N/A |

| Moisture Sensitivity | The reagent is moisture-sensitive. | N/A (General information from suppliers) |

Safety and Handling

The iodoacetyl group present in this reagent is a reactive electrophile and requires careful handling. While specific toxicity data for Iodoacetyl-PEG8-biotin is not available, data for the related compound iodoacetamide (B48618) provides a basis for assessing its potential hazards.

Hazard Identification

-

Toxicity: The primary hazard is associated with the iodoacetyl functional group. Iodoacetamide is classified as toxic if swallowed.[1][4] The oral LD50 for iodoacetamide in mice is 74 mg/kg.[1]

-

Irritation: May cause skin and eye irritation.[2]

-

Sensitization: May cause skin sensitization.[4]

Handling Precautions

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Contamination: Avoid contact with skin, eyes, and clothing.[4]

-

Aerosol Generation: Avoid generating dust or aerosols.

-

Light Sensitivity: The compound is light-sensitive and should be handled and stored protected from light.[2]

-

Moisture Sensitivity: To prevent degradation, allow the reagent to warm to room temperature before opening the container to avoid condensation.[2]

First-Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at -20°C, protected from light.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.

Experimental Protocols

Iodoacetyl-PEG8-biotin is a versatile reagent for biotinylating proteins and other molecules containing free sulfhydryl groups. It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Detailed Protocol for Protein Biotinylation

This protocol outlines the steps for biotinylating a protein with free sulfhydryl groups using Iodoacetyl-PEG8-biotin.

Materials:

-

Protein of interest with free sulfhydryl groups

-

Iodoacetyl-PEG8-biotin

-

Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM EDTA, pH 8.3

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the reducing agent must be removed by dialysis or using a desalting column equilibrated with the Reaction Buffer.

-

-

Reagent Preparation:

-

Allow the vial of Iodoacetyl-PEG8-biotin to equilibrate to room temperature before opening.

-

Prepare a stock solution of Iodoacetyl-PEG8-biotin (e.g., 10 mM) in DMF or DMSO immediately before use.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the Iodoacetyl-PEG8-biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.

-

-

Removal of Excess Reagent:

-

Remove non-reacted Iodoacetyl-PEG8-biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Verification of Biotinylation:

-

The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Protocol for PROTAC Synthesis using Iodoacetyl-PEG8-biotin

This protocol provides a general framework for the synthesis of a PROTAC using Iodoacetyl-PEG8-biotin as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. This example assumes the E3 ligase ligand contains a nucleophilic group (e.g., an amine or thiol) for reaction with the iodoacetyl moiety of the linker, and the target protein ligand has been pre-functionalized with the other end of the linker.

Materials:

-

Target protein ligand functionalized with a compatible reactive group

-

Iodoacetyl-PEG8-biotin

-

E3 ligase ligand with a free amine or thiol group

-

Anhydrous DMF or DMSO

-

Appropriate coupling reagents (if necessary for the initial linker attachment to the target protein ligand)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Synthesis of Linker-Target Ligand Conjugate:

-

This step involves the conjugation of the non-iodoacetyl end of the Iodoacetyl-PEG8-biotin linker to the target protein ligand. The specific chemistry will depend on the functional groups available on both molecules.

-

-

Coupling of Linker-Target Ligand to E3 Ligase Ligand:

-

Dissolve the purified Linker-Target Ligand conjugate and the E3 ligase ligand (with a free amine or thiol) in anhydrous DMF or DMSO.

-

If the E3 ligase ligand contains a free thiol, the reaction can proceed directly. If it contains an amine, the reaction conditions may need to be adjusted (e.g., pH) to facilitate the reaction, though the iodoacetyl group is primarily thiol-reactive.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by LC-MS.

-

-

Purification of the PROTAC:

-

Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using techniques such as LC-MS and NMR.

-

Visualizations

Signaling Pathway: KEAP1/NRF2 Activation

The KEAP1/NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Sulfhydryl-reactive compounds, such as those containing an iodoacetyl group, can modify reactive cysteine residues on KEAP1, leading to the activation of the NRF2 transcription factor.

Caption: Activation of the KEAP1/NRF2 pathway by Iodoacetyl-PEG8-biotin.

Experimental Workflow: Protein Biotinylation and Detection

This diagram illustrates a typical workflow for biotinylating a target protein with Iodoacetyl-PEG8-biotin, followed by enrichment and detection.

Caption: Workflow for protein biotinylation and subsequent analysis.

References

Iodoacetyl-PEG8-biotin for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. The design of these heterobifunctional molecules, which consist of a target protein ligand and an E3 ligase ligand connected by a linker, is a critical determinant of their efficacy. This technical guide provides an in-depth exploration of Iodoacetyl-PEG8-biotin, a trifunctional linker increasingly utilized in PROTAC synthesis. We will delve into its chemical properties, applications in PROTAC assembly, and the strategic utility of its constituent parts: the iodoacetyl group for covalent linkage, the polyethylene (B3416737) glycol (PEG) spacer for optimizing physicochemical properties, and the biotin (B1667282) tag for target engagement and identification studies. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biological and experimental workflows to empower researchers in the rational design and synthesis of novel PROTACs.

Introduction to Iodoacetyl-PEG8-biotin in PROTAC Design

Iodoacetyl-PEG8-biotin is a versatile chemical tool designed for the synthesis of PROTACs. It is a heterotrifunctional molecule featuring three key components:

-

Iodoacetyl Group: A sulfhydryl-reactive group that forms a stable thioether bond with cysteine residues. This enables the covalent attachment of the linker to a protein of interest (POI) or a ligand bearing a free thiol group.

-

PEG8 Spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility of the PROTAC molecule. The length and flexibility of the PEG spacer are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Biotin Tag: A high-affinity ligand for streptavidin and avidin. The biotin moiety serves as a powerful tool for the detection, purification, and functional analysis of the resulting PROTAC, including pull-down assays and proximity-labeling studies for target validation.

The strategic incorporation of these functionalities makes Iodoacetyl-PEG8-biotin a valuable asset in the development of PROTACs, particularly for covalent inhibitors and for research applications requiring affinity-based isolation and identification of binding partners.

Physicochemical Properties

A clear understanding of the physicochemical properties of Iodoacetyl-PEG8-biotin is essential for its effective use in synthesis and for predicting the properties of the final PROTAC conjugate.

| Property | Value | Source |

| Molecular Weight | 806.75 g/mol | [1] |

| Molecular Formula | C30H55IN4O11S | [1] |

| Spacer Arm Length | Approximately 38.8 Å (estimated) | |

| Solubility | Soluble in DMSO, DMF, and water | [2][3] |

| Reactive Group | Iodoacetyl | [3] |

| Reactivity | Specifically reacts with sulfhydryls (-SH) at pH 7.5-8.5 | [2][4] |

| Storage Conditions | Store at -20°C, protected from light and moisture |

PROTAC Synthesis Strategy using Iodoacetyl-PEG8-biotin

The synthesis of a PROTAC using Iodoacetyl-PEG8-biotin typically involves a multi-step process where the linker is conjugated to the target protein ligand and the E3 ligase ligand. The iodoacetyl group's reactivity towards cysteine residues makes it particularly suitable for developing covalent PROTACs or for linking to ligands that have been functionalized with a thiol group.

Below is a generalized synthetic scheme. This would typically involve the reaction of a cysteine-containing warhead with the iodoacetyl group of the linker, followed by the coupling of the biotinylated linker to an E3 ligase ligand.

Figure 1: A generalized workflow for the synthesis of a biotinylated PROTAC using Iodoacetyl-PEG8-biotin.

Experimental Protocols

General Protocol for Conjugation of Iodoacetyl-PEG8-biotin to a Cysteine-Containing Peptide/Ligand

This protocol describes the fundamental step of reacting the iodoacetyl group of the linker with a sulfhydryl group.

Materials:

-

Iodoacetyl-PEG8-biotin

-

Cysteine-containing peptide or small molecule ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.5-8.5, degassed.

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent: e.g., 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)

-

Purification system: High-performance liquid chromatography (HPLC) or other suitable chromatographic method.

Procedure:

-

Preparation of Ligand: Dissolve the cysteine-containing peptide or ligand in the reaction buffer to a final concentration of 1-5 mg/mL. If the ligand has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the reaction buffer.

-

Preparation of Linker: Immediately before use, dissolve Iodoacetyl-PEG8-biotin in DMF or DMSO to prepare a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved Iodoacetyl-PEG8-biotin to the ligand solution. The reaction should be performed in the dark to prevent degradation of the iodoacetyl group.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The progress of the reaction can be monitored by LC-MS.

-

Quenching: After the reaction is complete, add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10-20 mM) to consume any unreacted iodoacetyl groups.

-

Purification: Purify the resulting biotinylated conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol for Biotinylated PROTAC-Mediated Protein Pull-Down Assay

This protocol outlines the use of the biotinylated PROTAC to isolate its target protein and associated binding partners from a cell lysate.

Materials:

-

Biotinylated PROTAC

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate from cells expressing the target protein

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents and antibodies

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer.

-

PROTAC Incubation: Incubate the cell lysate with the biotinylated PROTAC (or DMSO as a negative control) at a suitable concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

-

Bead Preparation: Wash the streptavidin-coated beads with wash buffer according to the manufacturer's instructions.

-

Capture of Biotinylated Complexes: Add the pre-washed streptavidin beads to the lysate-PROTAC mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated PROTAC and its bound proteins.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target protein. Mass spectrometry can also be used for the identification of unknown interacting proteins.

Figure 2: Experimental workflow for a biotinylated PROTAC pull-down assay.

Quantitative Data and Characterization

Illustrative Degradation Efficiency Data

| PROTAC Concentration | % Target Protein Remaining (Western Blot Quantification) |

| 0 nM (Control) | 100% |

| 1 nM | 85% |

| 10 nM | 55% |

| 100 nM | 20% |

| 1 µM | 15% |

| 10 µM | 25% (Hook Effect) |

Illustrative PROTAC Performance Metrics

| Metric | Illustrative Value | Description |

| DC50 | 15 nM | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dmax | 85% | The maximum percentage of target protein degradation achieved. |

| Binding Affinity (POI) | Kd = 50 nM | Dissociation constant for the binding of the PROTAC to the target protein. |

| Binding Affinity (E3) | Kd = 150 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase. |

Signaling Pathway Visualization

PROTACs are designed to interfere with cellular signaling pathways by degrading key protein components. The visualization of these pathways is crucial for understanding the mechanism of action of a PROTAC. Below is an example of a simplified signaling pathway that could be targeted by a PROTAC.

Figure 3: Simplified signaling pathway illustrating PROTAC-mediated degradation of a target kinase.

Conclusion

Iodoacetyl-PEG8-biotin is a highly valuable and versatile linker for the synthesis of PROTACs. Its unique combination of a cysteine-reactive iodoacetyl group, a solubility-enhancing PEG spacer, and a multi-purpose biotin tag provides researchers with a powerful tool for the development of both therapeutic and research-grade PROTACs. The ability to covalently target proteins and to readily purify and analyze the resulting conjugates and their interacting partners makes this linker particularly attractive for advancing the field of targeted protein degradation. The protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Iodoacetyl-PEG8-biotin in the design and synthesis of next-generation protein degraders.

References

Application Notes and Protocols for Iodoacetyl-PEG8-biotin Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent used to covalently label proteins and other molecules containing free sulfhydryl groups, primarily on cysteine residues.[1][2] The reagent consists of an iodoacetyl group that specifically reacts with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a biotin (B1667282) moiety for detection or purification. The iodoacetyl group forms a stable, irreversible thioether bond with the sulfhydryl group.[2][3] The PEG8 linker enhances the water solubility of the reagent and the resulting biotinylated protein, and its length (27.1 angstroms) helps to minimize steric hindrance in subsequent binding to avidin (B1170675) or streptavidin.[1][2][4] This labeling technique is a valuable tool in various applications, including protein interaction studies, immunoassays, and protein purification.[5][6]

The reaction with iodoacetyl groups is highly specific for sulfhydryl groups at a controlled pH range of 7.5 to 8.5.[7][8] It is crucial to perform the reaction in the dark to prevent the formation of free iodine, which can lead to non-specific labeling of other amino acid residues such as tyrosine, tryptophan, and histidine.[8]

Chemical Reaction and Workflow

The labeling process involves the nucleophilic attack of a deprotonated cysteine thiol group on the carbon atom of the iodoacetyl group, resulting in the formation of a stable thioether bond and the displacement of iodide.

Caption: Chemical reaction of Iodoacetyl-PEG8-biotin with a protein thiol group.

The overall experimental workflow for protein labeling with Iodoacetyl-PEG8-biotin can be summarized in the following steps:

Caption: Experimental workflow for protein labeling.

Experimental Protocols

Materials and Reagents

-

Iodoacetyl-PEG8-biotin

-

Protein of interest

-

Reaction Buffer: 50 mM Tris or Borate buffer, pH 7.5-8.5, containing 1-10 mM EDTA.[7][8] Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris at higher concentrations can interfere).[6][9]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

-

Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[8]

-

Purification system: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or magnetic beads for biotin removal.[10][11][12]

-

Quantification assay reagents (e.g., HABA/Avidin assay kit)[8][13]

Protein Preparation

-

Buffer Exchange: Ensure the protein sample is in an appropriate reaction buffer (e.g., 50 mM Tris, pH 8.0, with 5 mM EDTA).[7] If the protein is in a buffer containing thiols or primary amines, perform a buffer exchange using a desalting column or dialysis.[14] The protein concentration should ideally be 1-10 mg/mL.[8][14]

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are in disulfide bonds, they must be reduced.

-

For complete reduction, incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[8][9]

-

For selective reduction of antibody hinge regions, use a milder reducing agent like 2-mercaptoethylamine (2-MEA).[8][9]

-

Crucially, the reducing agent must be removed before adding the iodoacetyl-biotin reagent. This is typically done using a desalting column.[8][9]

-

Biotinylation Reaction

-

Prepare Iodoacetyl-PEG8-biotin Stock Solution: Iodoacetyl-PEG8-biotin is not readily soluble in aqueous solutions and should be dissolved in DMF or DMSO to prepare a stock solution (e.g., 10 mM).[1][2] Prepare this solution immediately before use as the iodoacetyl group is sensitive to moisture.[8][9]

-

Calculate Molar Excess: The optimal molar ratio of Iodoacetyl-PEG8-biotin to protein depends on the number of available cysteine residues and the desired degree of labeling. A 2- to 20-fold molar excess is a common starting point.[7][15]

-

Reaction Incubation:

-

Add the calculated volume of the Iodoacetyl-PEG8-biotin stock solution to the protein solution.

-

Incubate the reaction mixture for 90 minutes to 2 hours at room temperature.[7][8]

-

Crucially, protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark environment. [6][7][8]

-

Purification of Biotinylated Protein

It is essential to remove the unreacted Iodoacetyl-PEG8-biotin to prevent interference in downstream applications.[12]

-

Size-Exclusion Chromatography: Use a desalting spin column with an appropriate molecular weight cutoff (MWCO) for rapid and efficient removal of excess biotin.[10][12] This method is suitable for small sample volumes.[10]

-

Dialysis: For larger sample volumes, dialysis against a suitable buffer (e.g., PBS) is an effective but more time-consuming method.[10][16] Multiple buffer changes are recommended for complete removal of free biotin.

-

Affinity Purification: Magnetic beads coated with streptavidin can be used, but elution of the biotinylated protein requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.[10]

Quantification of Biotinylation

Determine the degree of labeling (moles of biotin per mole of protein) to ensure consistency and optimize your application.

-

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[8][13] HABA binds to avidin, producing a colored complex with a specific absorbance. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[17]

-

Mass Spectrometry: For a more precise determination, the mass difference between the labeled and unlabeled protein can be measured using mass spectrometry.[6]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the Iodoacetyl-PEG8-biotin protein labeling protocol.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Rationale | Citation |

| pH | 7.5 - 8.5 | Promotes the formation of the more reactive thiolate anion from the cysteine thiol group.[6][7][8] | [6][7][8] |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without denaturing most proteins. | [7] |

| Incubation Time | 90 - 120 minutes | Allows for sufficient time for the labeling reaction to go to completion. | [7][8] |

| Molar Excess of Biotin Reagent | 2- to 20-fold over protein | A starting point for optimization; the ideal ratio depends on the protein and desired labeling degree.[7][15] | [7][15] |

| Light Conditions | Dark | Prevents the formation of free iodine which can cause non-specific labeling.[6][7][8] | [6][7][8] |

Table 2: Protein and Reagent Concentrations

| Component | Recommended Concentration | Notes | Citation |

| Protein | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[8][14] | [8][14] |

| Iodoacetyl-PEG8-biotin Stock | ~10 mM in DMF or DMSO | Prepare fresh immediately before use. | [1][7] |

| Reducing Agent (optional) | 5-10 mM DTT or TCEP | Must be completely removed before adding the biotin reagent. | [8][9] |

Table 3: Purification and Quantification Methods

| Method | Principle | Advantages | Disadvantages | Citation |

| Desalting Spin Column | Size-exclusion chromatography | Rapid, high protein recovery, suitable for small volumes. | Single-use for most columns. | [10][12] |

| Dialysis | Diffusion across a semi-permeable membrane | Gentle, suitable for large volumes. | Time-consuming. | [10][16] |

| HABA Assay | Colorimetric displacement assay | Simple, uses standard lab equipment. | Lower sensitivity compared to other methods, requires a significant amount of sample.[13][17] | [8][13] |

| Mass Spectrometry | Measurement of mass-to-charge ratio | Highly accurate determination of labeling degree. | Requires specialized equipment and expertise. | [6] |

Troubleshooting

-

Low Labeling Efficiency:

-

Ensure cysteine residues are reduced and accessible.

-

Increase the molar excess of the Iodoacetyl-PEG8-biotin reagent.

-

Confirm the pH of the reaction buffer is within the optimal range (7.5-8.5).

-

Ensure the protein concentration is sufficiently high (ideally >1 mg/mL).

-

-

Protein Precipitation:

-

This may occur if the protein is not stable under the reaction conditions or if it is over-labeled.

-

Try reducing the molar excess of the biotinylation reagent.

-

Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

-

-

High Background in Downstream Assays:

-

Ensure complete removal of unreacted biotin. Perform a second desalting step if necessary.[18]